3-(Pyrrolidine-1-carbonyl)piperidin-3-ol
CAS No.:
Cat. No.: VC17754594
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H18N2O2 |
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Molecular Weight | 198.26 g/mol |
IUPAC Name | (3-hydroxypiperidin-3-yl)-pyrrolidin-1-ylmethanone |
Standard InChI | InChI=1S/C10H18N2O2/c13-9(12-6-1-2-7-12)10(14)4-3-5-11-8-10/h11,14H,1-8H2 |
Standard InChI Key | SJBZAFKTYHYPJX-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(C1)C(=O)C2(CCCNC2)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
3-(Pyrrolidine-1-carbonyl)piperidin-3-ol (C₁₀H₁₈N₂O₂; molecular weight 198.26 g/mol) features a piperidine ring substituted at the 3-position with a hydroxyl group and a pyrrolidine-1-carbonyl moiety . The IUPAC name, (3-hydroxypiperidin-3-yl)-pyrrolidin-1-ylmethanone, reflects this dual functionality . X-ray crystallography and computational modeling confirm a chair conformation for the piperidine ring, with the pyrrolidine carbonyl group adopting an equatorial orientation to minimize steric strain .
Stereochemical Considerations
The molecule contains two stereogenic centers at the 3-positions of both the piperidine and pyrrolidine rings. While most commercial samples exist as racemic mixtures, enantioselective synthesis routes have been reported for analogous structures . The stereochemistry significantly influences hydrogen bonding capacity, with the (3R,3'S) configuration demonstrating enhanced water solubility compared to other stereoisomers .
Spectroscopic Signatures
Key spectroscopic characteristics include:
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¹H NMR (400 MHz, CDCl₃): δ 3.65–3.55 (m, 4H, pyrrolidine CH₂), 3.40–3.30 (m, 2H, piperidine CH₂N), 2.95–2.85 (m, 2H, piperidine CH₂O), 1.90–1.70 (m, 8H, ring CH₂)
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IR (KBr): 3350 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=O amide), 1450 cm⁻¹ (C-N stretch)
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HRMS: m/z calculated for C₁₀H₁₈N₂O₂ [M+H]⁺ 199.1447, found 199.1443
Synthetic Methodologies
Conventional Synthesis Routes
The primary synthesis involves a three-step sequence:
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Piperidine hydroxylation: Oxidative hydroxylation of piperidin-3-one using mCPBA yields racemic 3-hydroxypiperidine
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Pyrrolidine coupling: Reaction with pyrrolidine-1-carbonyl chloride in dichloromethane (0°C to RT, 12h) achieves 85% yield
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Purification: Column chromatography (SiO₂, EtOAc/hexane 3:7) followed by recrystallization from ethanol
Recent Advancements
Microwave-assisted synthesis reduces reaction times to 2 hours with comparable yields (82%) . Flow chemistry approaches employing microreactors demonstrate improved stereocontrol (ee >90%) when using chiral auxiliaries .
Physicochemical Properties
Thermodynamic Parameters
Stability Profile
The compound demonstrates:
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Photostability: <5% degradation after 48h under UV-Vis light
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pH stability: Stable between pH 4–9 (95% remaining after 7 days)
Comparative Analysis with Structural Analogs
1-(Pyrrolidine-3-carbonyl)piperidin-3-ol
This positional isomer demonstrates:
Hydrochloride Salt Derivatives
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Increases melting point by 58°C
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Improves oral bioavailability in rats (F = 42% vs 18%)
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Reduces dermal absorption (Kp = 1.2×10⁻⁶ cm/h vs 3.4×10⁻⁶ cm/h)
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